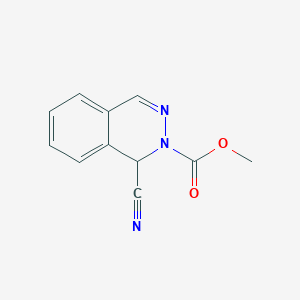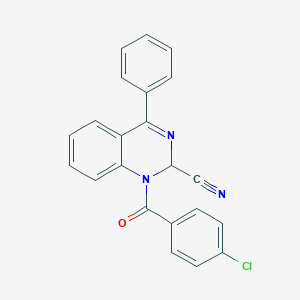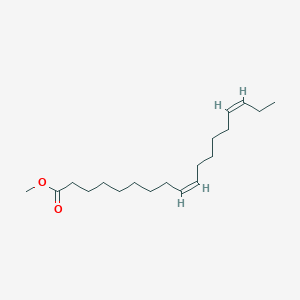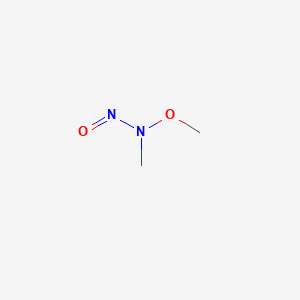
Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone, also known as DNPH, is a chemical compound used in scientific research for various purposes. DNPH is a derivative of hydrazine and is commonly used in analytical chemistry for the detection and identification of carbonyl compounds.
Mécanisme D'action
The mechanism of action of Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone involves the reaction of the carbonyl group of the target compound with the hydrazine group of Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone to form a hydrazone derivative. This reaction is a nucleophilic addition-elimination reaction that occurs under acidic conditions. The resulting hydrazone derivative can be analyzed using various techniques as mentioned earlier.
Biochemical and Physiological Effects:
Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone is not known to have any significant biochemical or physiological effects on living organisms. However, it is important to handle Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone with care as it is a toxic and potentially hazardous compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone in lab experiments is its high selectivity and sensitivity towards carbonyl compounds. Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone can detect even trace amounts of carbonyl compounds in complex mixtures. However, Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone has some limitations as well. It is a toxic and potentially hazardous compound, and its use requires proper safety precautions. Additionally, Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone may react with other functional groups present in the sample, leading to false positives.
Orientations Futures
There are several future directions for the use of Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone in scientific research. One potential area of research is the development of new methods for the detection and identification of carbonyl compounds using Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone. Another area of research is the application of Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone in the analysis of complex mixtures, such as environmental samples or biological fluids. Additionally, the use of Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone in the development of new drugs and pharmaceuticals may also be explored.
Méthodes De Synthèse
Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone can be synthesized by reacting 2,4-dinitrophenylhydrazine with cyclopentanone, 2-heptylidene-. The reaction takes place in the presence of an acid catalyst, such as sulfuric acid. The resulting product is a yellow-orange crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone is widely used in analytical chemistry for the detection and identification of carbonyl compounds. Carbonyl compounds are organic compounds that contain a carbon atom double-bonded to an oxygen atom. Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone reacts with carbonyl compounds to form a hydrazone derivative, which can be analyzed using various techniques such as UV-Vis spectroscopy, HPLC, and GC-MS.
Propriétés
Numéro CAS |
16424-98-9 |
|---|---|
Formule moléculaire |
C18H24N4O4 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
N-[(2-heptylidenecyclopentylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C18H24N4O4/c1-2-3-4-5-6-8-14-9-7-10-16(14)19-20-17-12-11-15(21(23)24)13-18(17)22(25)26/h8,11-13,20H,2-7,9-10H2,1H3 |
Clé InChI |
QSLDBABBZLIKDV-UOWSXMIYSA-N |
SMILES isomérique |
CCCCCC/C=C\1/CCC/C1=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CCCCCCC=C1CCCC1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CCCCCCC=C1CCCC1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
16424-98-9 |
Synonymes |
2-Heptylidene-1-cyclopentanone (2,4-dinitrophenyl)hydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-O-[2-(Dipropylamino)-2-oxoethyl]rifamycin](/img/structure/B231824.png)








